Product packaging for AM-0466(Cat. No.:)

AM-0466

Cat. No.: B1149887
M. Wt: 552.5282
InChI Key: RUFNTHMLMHZGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Neurobiological Significance of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are fundamental to the excitability of neurons and other excitable cells, playing a critical role in the initiation and propagation of action potentials. nih.govpatsnap.com These integral membrane proteins facilitate the selective influx of sodium ions across the cell membrane in response to changes in membrane potential. nih.govpatsnap.com This influx is essential for nerve impulse transmission and the proper functioning of the nervous system. patsnap.com In mammals, there are nine distinct pore-forming alpha-subunits of VGSCs, designated NaV1.1 through NaV1.9, each encoded by a different gene (SCN1A-SCN5A, SCN8A-SCN11A). mdpi.comfrontiersin.org These alpha-subunits, which are sufficient for channel function, can associate with auxiliary beta-subunits (β1-β4) that modulate channel gating, kinetics, and surface density. mdpi.comacs.org The distribution and specific biophysical characteristics of these NaV subtypes vary across different tissues and neuronal populations, defining their diverse functional roles. nih.govmdpi.comfrontiersin.orgphysiology.org For instance, NaV1.1, NaV1.2, NaV1.3, and NaV1.6 are prominently expressed in the central nervous system, while NaV1.7, NaV1.8, and NaV1.9 are predominantly found in the peripheral nervous system, particularly in sensory neurons. nih.gov Normal VGSCs exhibit key features including voltage-dependent activation, rapid inactivation, and sodium ion selectivity. nih.gov

Pathophysiological Implications of Voltage-Gated Sodium Channels in Sensory Transduction

Voltage-gated sodium channels are crucial determinants of sensory neuron excitability and are essential for the initial transduction of sensory stimuli, the generation of action potentials, and neurotransmitter release from sensory neuron terminals. physiology.org In the context of pain signaling, NaV1.1, NaV1.6, NaV1.7, NaV1.8, and NaV1.9 are all expressed by adult sensory neurons. physiology.org The unique expression patterns and biophysical properties of these subtypes define their functional roles in pain signaling. physiology.org Changes in the expression or post-translational modifications of VGSCs can contribute to the sensitization of sensory neurons in chronic pain states. physiology.org Furthermore, genetic variants in genes encoding NaV1.7, NaV1.8, and NaV1.9 have been linked to human Mendelian pain disorders and common pain conditions like small-fiber neuropathy. physiology.org Aberrant activity of VGSCs, particularly in peripheral sensory neurons, is a significant factor in the development and maintenance of pathological pain sensations. frontiersin.orgdovepress.com

Rationale for NaV1.7 Channel Modulation in Pain and Pruritus Research

NaV1.7 has emerged as a particularly attractive target for the treatment of pain and pruritus due to strong genetic validation. researchgate.netnih.govacs.orgacs.org This channel subtype is preferentially expressed in peripheral sensory neurons, including nociceptors, and plays a critical role in the initiation and conduction of action potentials through the peripheral nervous system, mediating nociceptive conduction. dovepress.comnih.govmdpi.commdpi.comtandfonline.com Genetic studies have provided compelling evidence for the role of NaV1.7 in human pain pathways. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in congenital insensitivity to pain, a condition characterized by a complete inability to feel pain while other sensory modalities remain intact. researchgate.netmdpi.com Conversely, gain-of-function mutations in SCN9A are associated with various painful conditions, including inherited erythromelalgia (IEM), paroxysmal extreme pain disorder (PEPD), and some cases of idiopathic small fiber neuropathy, leading to neuronal hyperexcitability. mdpi.comdovepress.commdpi.commdpi.comtandfonline.comnih.gov

Beyond pain, NaV1.7 has also been implicated in pruritus (itch). Gain-of-function mutations in NaV1.7 have been linked to inherited paroxysmal itch by increasing the hyperexcitability of sensory neurons. mdpi.com Studies using a monoclonal antibody that selectively inhibits NaV1.7 have shown effectiveness in suppressing histamine-dependent itch in mice, suggesting NaV1.7's key role in spinal cord pruriceptive synaptic transmission. mdpi.compolimi.itduke.edunih.gov These findings highlight NaV1.7 as a promising target for managing both pain and itch. polimi.itduke.edunih.gov The selective expression of NaV1.7 in sensory neurons makes it an appealing target for developing analgesics that could reduce pain sensation at the peripheral level without causing adverse central nervous system effects. physiology.orgdovepress.comnih.gov

Overview of AM-0466: A Quinolinone Sulfonamide NaV1.7 Inhibitor

This compound is an example of a small molecule inhibitor developed to target the NaV1.7 channel. nih.govpolimi.itduke.edunih.gov It is characterized as an atropisomeric quinolinone sulfonamide. researchgate.netnih.govacs.orgacs.orgmedchemexpress.com The development of sulfonamide-based NaV1.7 inhibitors, including atropisomeric quinolinone sulfonamides like this compound, has been explored to optimize potency, pharmacokinetics, and metabolic properties. researchgate.netnih.govacs.orgacs.orgacademictree.org this compound has been identified as a potent and selective NaV1.7 inhibitor, demonstrating nanomolar inhibition of NaV1.7 and exhibiting high levels of selectivity over other sodium channel isoforms. researchgate.netnih.govacs.orgmedkoo.com

Research findings indicate that this compound affords robust in vivo activity. researchgate.netnih.govmedkoo.com In studies conducted in mice, this compound demonstrated significant pharmacodynamic activity in models of both pruritus and pain. Specifically, it showed efficacy in a NaV1.7-dependent model of histamine-induced pruritus and a capsaicin-induced nociception model of pain. researchgate.netnih.govacs.orgmedkoo.com These effects were observed without confounding effects on open-field activity. researchgate.netnih.govmedkoo.com The identification of this compound as a selective NaV1.7 inhibitor with favorable properties has contributed to the ongoing research into targeting this channel for therapeutic benefit in pain and pruritus. researchgate.netnih.govacs.orgtandfonline.com

Detailed Research Findings:

Electrophysiological studies have characterized the inhibitory activity of this compound on NaV1.7. One source reports an IC50 value of 21 nM for NaV1.7, with significantly higher IC50 values (>30.0 uM) for NaV1.5, indicating its selectivity. medkoo.com

Channel SubtypeIC50 (nM)
NaV1.721
NaV1.5>30000

In vivo studies in mice further support the activity of this compound. In a histamine-induced pruritus model, this compound demonstrated robust pharmacodynamic activity. researchgate.netnih.govacs.orgmedkoo.com Similarly, in a capsaicin-induced nociception model of pain, the compound also showed robust activity. researchgate.netnih.govacs.orgmedkoo.com These preclinical findings underscore the potential of this compound as a modulator of NaV1.7 activity for addressing conditions involving this channel.

Properties

Molecular Formula

C27H19F3N4O4S

Molecular Weight

552.5282

InChI

InChI=1S/C27H19F3N4O4S/c1-38-24-16-17(20-5-2-3-6-21(20)27(28,29)30)7-10-23(24)34-22-11-9-19(15-18(22)8-12-25(34)35)39(36,37)33-26-31-13-4-14-32-26/h2-16H,1H3,(H,31,32,33)

InChI Key

RUFNTHMLMHZGFI-UHFFFAOYSA-N

SMILES

O=S(NC1=NC=CC=N1)(C2=CC=C(N(C3=CC=C(C4=CC=CC=C4C(F)(F)F)C=C3OC)C(C=C5)=O)C5=C2)=O

Appearance

Solid powder

Synonyms

AM-0466;  AM 0466;  AM0466.; 1-(3-methoxy-2/'-(trifluoromethyl)-[1,1/'-biphenyl]-4-yl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-6-sulfonamide

Origin of Product

United States

Chemical Synthesis and Structural Exploration of Am 0466

Evolution of the Quinolinone Sulfonamide Scaffold in NaV1.7 Inhibitor Discovery

The pursuit of selective NaV1.7 inhibitors has involved the exploration of diverse structural classes. Sulfonamide-based compounds have been identified as a promising class of NaV1.7 inhibitors, demonstrating high levels of selectivity over other NaV isoforms. Building upon earlier work with bicyclic heteroarylsulfonamides, the discovery and optimization of novel series, such as atropisomeric quinolinone sulfonamides, have been reported. nih.govuni.luinvivochem.comcenmed.com This evolution in scaffold design aimed to merge potent NaV1.7 inhibition with improved pharmacokinetic and metabolic properties. uni.lu

Atropisomerism and Stereochemical Factors in AM-0466 Potency and Selectivity

A notable structural feature of this compound and related compounds in this series is the presence of atropisomerism. Atropisomerism is a form of stereoisomerism resulting from hindered rotation around a single bond, creating distinct conformers that can be stable and separable. wikipedia.orgtocris.comguidetopharmacology.org This stereochemical phenomenon plays a significant role in drug discovery, influencing biological activity, including potency and selectivity. wikipedia.orgtocris.comguidetopharmacology.orgguidetomalariapharmacology.orgchemicalbook.comwikipedia.org

In the context of atropisomeric quinolinone sulfonamide NaV1.7 inhibitors, studies have revealed a significant disparity in the potency of different atropisomers on NaV1.7. uni.lu For instance, in a related series, one atropisomer was found to be approximately 100 times more potent than the other on NaV1.7, while both maintained high selectivity over NaV1.5. uni.lu This highlights the critical impact of atropisomerism and stereochemical factors on the pharmacological profile of these compounds. This compound itself is identified as an atropisomeric quinolinone sulfonamide NaV1.7 inhibitor. nih.govinvivochem.com

Medicinal Chemistry Strategies for Optimizing NaV1.7 Inhibitor Profiles

The optimization of NaV1.7 inhibitors, including the series to which this compound belongs, has involved comprehensive medicinal chemistry strategies. These efforts have focused on enhancing potency and improving pharmacokinetic and metabolic properties. nih.govuni.luinvivochem.comcenmed.com Key liabilities addressed during the optimization process included PXR activation, CYP2C9 inhibition, and CYP3A4 time-dependent inhibition (TDI). nih.govuni.luinvivochem.comcenmed.com Achieving a favorable balance of properties often required evaluating different substituent combinations around the sulfonamide core, as the interplay between different parts of the molecule could lead to unpredictable outcomes. uni.lu Strategies also involved identifying optimal lipophilicity ranges to manage properties like transporter-mediated clearance. cenmed.comymilab.com

Research findings indicate that optimization efforts led to the identification of compounds with high affinity and selectivity for NaV1.7, coupled with improved pharmacokinetic and metabolic characteristics. tocris.com this compound (referred to as compound 39 in some research) was advanced into in vivo models, demonstrating robust pharmacodynamic activity in NaV1.7-dependent models of histamine-induced pruritus (itch) and capsaicin-induced nociception (pain) in mice. nih.govinvivochem.comtocris.com

Chemical Synthesis Methodologies and Structural Elucidation of this compound

This compound was synthesized as part of a series of atropisomeric quinolinone sulfonamide NaV1.7 inhibitors during medicinal chemistry optimization efforts. tocris.comnih.gov While detailed synthetic methodologies for this compound specifically are not extensively described in the available abstracts, the synthesis of such complex molecules typically involves multi-step organic synthesis sequences to construct the quinolinone and sulfonamide moieties and incorporate the necessary substituents, including the biphenyl (B1667301) system which contributes to the atropisomerism.

The chemical structure of this compound is defined by its IUPAC name: 1-(3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-6-sulfonamide. nih.gov Its structure can also be represented by its InChi Key (HSOCYPPAQYZHMJ-UHFFFAOYSA-N) and SMILES code. nih.gov

Structural elucidation of atropisomeric compounds like this compound relies on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the connectivity and relative stereochemistry of the molecule. chemicalbook.comwikipedia.org X-ray crystallography provides definitive three-dimensional structural information, allowing for the confirmation of atropisomeric configurations and understanding the spatial arrangement of the hindered rotation axis. chemicalbook.comwikipedia.org Studies on related atropisomers have utilized these techniques to elucidate structure and assess stereochemical stability. chemicalbook.comwikipedia.org

Table of Potency/Selectivity Data for this compound and Related Compounds

CompoundTargetIC₅₀ (nM)Selectivity vs. NaV1.5Reference
This compoundNaV1.7< 50> 30 µM uni.lu
AM-0464NaV1.721> 30 µM invivochem.cn
Atropisomer 1NaV1.7Potent> 30 µM uni.lu
Atropisomer 2NaV1.7~100x less potent> 30 µM uni.lu

*Data for the series containing this compound; specific IC₅₀ for this compound is not explicitly stated as 21 nM in the available abstracts, but it belongs to a series where many compounds showed < 50 nM potency and high selectivity over NaV1.5.

Molecular Pharmacology and Mechanism of Action of Am 0466

Pharmacological Characterization of NaV1.7 Channel Inhibition by AM-0466

The inhibitory effects of this compound on NaV1.7 channels have been evaluated using electrophysiological techniques in various cellular systems. These studies provide insights into the potency and selectivity of this compound.

Electrophysiological Assessment in Heterologous Expression Systems (e.g., HEK293 cells)

Electrophysiological studies in heterologous expression systems, such as HEK293 cells stably expressing human NaV1.7 channels, have demonstrated that this compound is a potent inhibitor of these channels. Compound 10o, identified as this compound in some contexts or a closely related analog, potently inhibited NaV1.7 channels expressed in HEK293 cells with an IC50 value of 0.64 ± 0.30 nmol/L. acs.orgnih.gov This indicates a high affinity of this compound for the NaV1.7 channel subtype.

Electrophysiological Assessment in Primary Neurons (e.g., Dorsal Root Ganglion Neurons)

Further electrophysiological assessments have been conducted in primary neurons, specifically dorsal root ganglion (DRG) neurons. NaV1.7 channels are highly expressed in small-diameter DRG neurons, which are involved in pain perception. nih.govrupress.org In mouse small-sized DRG neurons, compound 10o (this compound or analog) dose-dependently decreased sodium currents and significantly suppressed depolarizing current-elicited neuronal discharge. nih.gov At concentrations of 10 nmol/L and 100 nmol/L, the current amplitudes were reduced by 24% ± 6% and 40% ± 6%, respectively. nih.gov The inhibitory effect on native sodium currents at 100 nmol/L was comparable to that of PF-05089771, another selective NaV1.7 inhibitor. nih.gov Both compounds dose-dependently suppressed action potentials in DRG neurons, with the inhibitory effect of compound 10o being stronger than that of PF-05089771. nih.gov

Comprehensive NaV Isoform Selectivity Profiling (e.g., NaV1.1, NaV1.2, NaV1.4, NaV1.5, NaV1.6, NaV1.8, NaV1.9)

Selectivity profiling of this compound and related compounds against various NaV isoforms is crucial to understand potential off-target effects. Studies have shown that this compound exhibits high selectivity over other sodium channel isoforms. nih.govresearchgate.netacs.org Specifically, high NaV1.7/NaV1.5 selectivity has been reported for compound 10o (this compound or analog). nih.gov Achieving acceptable selectivity against the cardiac sodium channel NaV1.5 is particularly important to avoid cardiac side effects. tandfonline.com While aryl sulfonamides like this compound generally show high selectivity against NaV1.1, NaV1.4, and NaV1.5, some related compounds have shown lower selectivity against NaV1.2 and NaV1.6. elifesciences.org The high sequence homology among NaV isoforms presents a challenge in developing subtype-selective inhibitors. tandfonline.com

Molecular Mechanisms of NaV1.7 Channel Modulation by this compound

The mechanism by which this compound inhibits NaV1.7 channels involves specific interactions with the channel structure and exhibits state-dependent characteristics.

Interaction with the Voltage-Sensor Domain 4 (VSD4) of NaV1.7

Aryl sulfonamide inhibitors, a class that includes this compound, have been shown to interact with the voltage-sensor domain 4 (VSD4) of NaV1.7 channels. elifesciences.orgfrontiersin.orgbiorxiv.orgelifesciences.orgbiorxiv.org This interaction is a key aspect of their mechanism of action. For similar arylsulfonamide antagonists, binding to an unprecedented receptor site in VSD4 has been reported, demonstrating molecular selectivity for human NaV1.7. elifesciences.orgbiorxiv.orgelifesciences.org This binding can trap VSD4 in an activated conformation, which in turn stabilizes a non-conductive, inactivated state of the channel. elifesciences.org The W1538 residue in VSD4 is one of three residues required for the selective blockade of NaV1.7 by aryl sulfonamide small molecules. frontiersin.org

Elucidation of State-Dependent Channel Blockade

Many identified NaV1.7 channel inhibitors, including aryl sulfonamides, exhibit state-dependent channel blockade, preferentially binding to the inactivated state of the channel. medchemexpress.eunih.govfrontiersin.orgdntb.gov.ua This means their inhibitory effect is more pronounced when the channel is in a specific conformational state, typically the inactivated state that follows opening during an action potential. This state-dependent block contributes to the ability of these inhibitors to selectively target hyperexcitable neurons, where channels spend more time in the inactivated state.

Computational and Structural Biology Insights into this compound Binding (e.g., Molecular Docking, Cryo-Electron Microscopy)

Computational and structural biology techniques have played a significant role in understanding the interaction of NaV1.7 inhibitors with their target. While specific detailed studies using cryo-electron microscopy (cryo-EM) or extensive molecular dynamics simulations focused solely on this compound were not explicitly detailed in the provided information, these methods are broadly applied to the study of NaV channel-inhibitor interactions and are relevant to understanding the binding of compounds like this compound.

Molecular docking studies are commonly used to predict the binding pose and interactions of small molecules with target proteins. In the context of NaV1.7 inhibitors, docking analyses have been performed to understand how compounds bind to specific sites within the channel, such as the voltage-sensing domain 4 (VSD4). For instance, docking analysis of a related aryl sulfonamide compound (10o) with the VSD4 of chimeric human NaV1.7 (PDB ID: 5EK0) suggested specific interactions within the binding site. The development of sulfonamide NaV1.7 inhibitors, including the series from which this compound emerged, likely involved molecular docking simulations to guide compound optimization.

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of challenging membrane proteins like NaV channels in complex with inhibitors. Studies utilizing cryo-EM have revealed unprecedented binding sites for NaV1.7 inhibitors, identifying previously unknown ligand interaction regions within the channel. For example, cryo-EM analysis of the NaV1.7-VSD4 bound to the inhibitor GDC-0310 revealed a binding mode distinct from that of the aryl sulfonamide class, highlighting the utility of this technique in identifying novel interaction sites and enabling structure-guided inhibitor design. Although direct cryo-EM data for this compound binding were not found in the provided snippets, the application of cryo-EM to other NaV1.7 inhibitors underscores its importance in providing structural insights relevant to this class of compounds.

Computational structural biology approaches, including molecular dynamics simulations, complement experimental techniques by providing insights into the dynamic behavior of proteins and their interactions with ligands. These methods can help estimate thermodynamic and kinetic parameters of binding and explore conformational changes upon inhibitor binding.

Collectively, computational and structural biology tools, such as molecular docking and cryo-EM, contribute significantly to understanding the molecular basis of NaV1.7 inhibition by compounds like this compound, by providing insights into binding sites, interaction modes, and the structural determinants of potency and selectivity, even if specific detailed studies on this compound were not prominently featured in the search results.

Comparative Preclinical Pharmacology with Reference NaV1.7 Modulators

This compound has been characterized in preclinical studies and compared to other NaV1.7 modulators, demonstrating potent and selective inhibition of the NaV1.7 channel molnova.comnih.gov. It belongs to a class of atropisomeric quinolinone sulfonamide inhibitors that exhibit nanomolar inhibition of NaV1.7 and high selectivity over other NaV isoforms molnova.comnih.gov. This selectivity profile is crucial for minimizing potential off-target effects associated with inhibiting other NaV subtypes, such as those found in cardiac or skeletal muscle.

In vivo preclinical studies have evaluated the efficacy of this compound in animal models of pain and pruritus. This compound demonstrated robust pharmacodynamic activity in a NaV1.7-dependent mouse model of histamine-induced pruritus, showing a dose-dependent reduction in scratching behavior. Significant reduction of itching was observed at a dose of 30 mg/kg. Furthermore, this compound was also effective in a mouse capsaicin-induced nociception model of pain nih.gov. In a comparative study, this compound (referred to as compound 39) showed robust activity in these models nih.gov. Another study comparing different NaV1.7 inhibitors, including this compound, in a mouse acetic acid-induced writhing test, a model of visceral pain, indicated that this compound could relieve pain in a dose-dependent manner, with effects potentially stronger than those of PF-05089771 at certain doses.

The relationship between preclinical in vivo efficacy and NaV1.7 target coverage has been a subject of discussion for various voltage-gated sodium channel inhibitors, including sulfonamides like this compound. Studies have analyzed the unbound plasma concentration of this compound in relation to its in vitro potency (IC50) to assess target engagement in vivo. For instance, at a dose of 30 mg/kg in the histamine-induced pruritus model, the unbound plasma concentration of this compound resulted in a significant level of target coverage relative to the mouse NaV1.7 IC50.

Reference NaV1.7 modulators used in comparative preclinical pharmacology studies include compounds like PF-05089771, GX-936, GNE-131, GX-201, GX-585, GDC-0310, and GNE-3565 molnova.com. Comparisons with these compounds help to position the efficacy and selectivity profile of this compound within the landscape of NaV1.7-targeted therapeutics. For example, PF-05089771 is another well-characterized selective and potent NaV1.7 inhibitor that has been evaluated in clinical studies molnova.com. The preclinical data for this compound suggest a favorable profile with potent NaV1.7 inhibition and efficacy in relevant animal models of pain and itch.

Preclinical Efficacy Studies of Am 0466 in Animal Models of Sensory Disorders

Nociceptive Responses in Rodent Models

Rodent models are widely used in preclinical pain research to study the mechanisms of nociception and evaluate potential analgesic agents. downstate.edu These models often involve inducing pain through chemical, thermal, or mechanical stimuli, or by mimicking pathological pain states like inflammation or nerve injury. downstate.edu

Acute Nociceptive Assays (e.g., Capsaicin-induced Nociception)

Acute nociceptive assays are used to assess responses to brief, painful stimuli. The capsaicin-induced nociception model is one such assay, where capsaicin, an agonist of the TRPV1 channel found on nociceptors, is administered to induce pain behaviors like licking or flinching. medchemexpress.commdpi.com AM-0466 has demonstrated significant analgesic effects in capsaicin-induced pain models in mice. researchgate.netmedchemexpress.com Studies have shown that this compound afforded robust in vivo activity in a capsaicin-induced nociception model of pain. researchgate.netacs.orgnih.gov

Inflammatory Pain Models (e.g., Formalin Test, Complete Freund's Adjuvant-induced Thermal Hyperalgesia)

Inflammatory pain models are used to study pain associated with tissue inflammation. The formalin test involves injecting formalin, which causes a biphasic pain response. frontiersin.orgmdpi.com Complete Freund's Adjuvant (CFA) injection induces prolonged inflammation and hypersensitivity to thermal and mechanical stimuli. frontiersin.orgnih.govjneurosci.org While the provided search results mention other NaV1.7 inhibitors showing activity in inflammatory pain models like the formalin test and CFA-induced cold allodynia nih.gov, specific detailed findings for this compound in these particular models are not explicitly present in the provided snippets. However, the general efficacy of NaV1.7 inhibitors in these models supports the potential for this compound to also show activity.

Neuropathic Pain Models (e.g., Spinal Nerve Ligation, Chronic Constriction Injury-induced Cold Allodynia)

Neuropathic pain models are used to investigate pain caused by damage to the nervous system. Commonly used models include spinal nerve ligation (SNL) and chronic constriction injury (CCI) of the sciatic nerve, which lead to mechanical and cold allodynia. researchgate.netnih.govoup.comnih.gov These models aim to replicate aspects of human neuropathic pain conditions. researchgate.netnih.gov The search results indicate that other NaV1.7 selective inhibitors have shown robust analgesic activity in inflammatory and neuropathic pain models, including CCI-induced allodynia and PSNL mice. nih.gov While direct data for this compound in SNL or CCI-induced cold allodynia is not detailed in the provided snippets, the known efficacy of NaV1.7 inhibitors in these models suggests this is an area where this compound would likely be evaluated.

Visceral Nociception Models (e.g., Acetic Acid-induced Writhing)

Visceral nociception models are used to study pain originating from internal organs. The acetic acid-induced writhing test is a common model for assessing visceral pain, where intraperitoneal injection of acetic acid induces characteristic abdominal constrictions or "writhes". urosphere.comciencialatina.orgscielo.br This behavior is related to peritoneovisceral pain and is used to evaluate the efficacy of drugs with visceral antinociceptive activity. urosphere.com The search results indicate that the acetic acid-induced writhing test is a relevant preclinical model for pain management, and reduction of writhing behavior indicates antinociceptive activity. urosphere.comciencialatina.org While the provided snippets mention the acetic acid-induced writhing model in the context of evaluating antinociceptive effects urosphere.comciencialatina.orgscielo.br, specific data regarding this compound's performance in this model is not included.

Pruritic Responses in Rodent Models

Pruritus, or itch, is another significant sensory modality. Rodent models are used to study the mechanisms of itch and evaluate potential antipruritic agents. jst.go.jpjst.go.jp

Histamine-Evoked Itch Models

Histamine (B1213489) is a classical pruritogen that induces itching by activating histamine receptors, particularly H1 and H4 receptors, on sensory neurons. nih.govmdpi.com Histamine-evoked itch models involve administering histamine to induce scratching behaviors in animals. researchgate.netacs.orgnih.govjst.go.jpjst.go.jpnih.govnih.govjneurosci.org this compound has demonstrated robust pharmacodynamic activity in a NaV1.7-dependent model of histamine-induced pruritus (itch) in mice. researchgate.netacs.orgnih.gov Studies have shown that this compound reduced scratching bouts in a histamine-induced pruritus mouse model in a dose-dependent manner, achieving a statistically significant reduction of itching behavior. nih.gov

Data Table: Preclinical Efficacy of this compound

Animal ModelSensory ModalityKey FindingSource
Capsaicin-induced nociceptionNociceptionDemonstrated robust in vivo analgesic effects. researchgate.netacs.orgnih.govmedchemexpress.com
Histamine-induced pruritusPruritusShowed robust pharmacodynamic activity and reduced scratching dose-dependently. researchgate.netacs.orgnih.govnih.gov

Non-Histaminergic Pruritus Models

Preclinical research indicates that inhibition of NaV1.7 can reduce acute scratch behavior in mice induced by both histamine and selected non-histaminergic stimuli. researchgate.net While this compound demonstrated robust pharmacodynamic activity in a NaV1.7-dependent model of histamine-induced pruritus, the search results also provide context on NaV1.7's broader role in itch signaling, including responses to non-histaminergic pruritogens. researchgate.net Deletion of NaV1.7 in animal models has been shown to affect the signaling of various pruritogens, leading to a reduction in scratch behavior that ranges from moderate to strong depending on the stimulus. researchgate.net This aligns with previous studies showing reduced itch induced by substances like chloroquine (B1663885) and compound 48/80, which are considered non-histaminergic pruritogens. researchgate.net Other non-histaminergic itch mediators and their pathways studied in animal models include proteases activating PAR2, such as tryptase, and neuropeptides like neuromedin B (NMB) and gastrin-releasing peptide (GRP). mdpi.comjst.go.jpjst.go.jp While specific data on this compound in diverse non-histaminergic models beyond the general NaV1.7 inhibition context were not detailed in the provided results, the established role of NaV1.7 in these pathways suggests a potential for this compound to impact non-histaminergic itch.

Behavioral Phenotyping in Preclinical Models

Assessment of Motor Function and General Behavioral Profiles

Assessment of motor function and general behavioral profiles is a standard component of preclinical behavioral phenotyping. Various tests are employed to evaluate aspects such as locomotor activity, coordination, and exploratory behavior in rodents. oup.comresearchgate.netnih.govprinceton.edu Examples of such tests include the open field test, which assesses locomotor activity and exploration in a novel environment, and tests for motor coordination like the Rotarod or wire hanging. oup.comresearchgate.netprinceton.edu

In preclinical testing, this compound was evaluated for its effects on general behavior, specifically using an open field activity assessment. The results indicated that this compound demonstrated robust in vivo activity in NaV1.7-dependent models of pruritus and pain without exhibiting any confounding effect on open field activity. researchgate.net This suggests that at the doses and conditions tested, this compound did not significantly impair general locomotor activity or exploratory behavior in the animal models used. researchgate.net Maintaining normal motor function and general behavioral profiles is important for the translational potential of a therapeutic candidate, as off-target effects on these behaviors can be undesirable.

Below is a summary of the behavioral findings for this compound based on the provided information:

Behavioral AssessmentFinding for this compoundSource
Open Field Activity AssessmentNo confounding effect researchgate.net

This table summarizes the specific finding regarding this compound's impact on general behavioral profiles as assessed by open field activity.

Future Research Avenues and Unaddressed Questions in Am 0466 Preclinical Investigations

Investigation in Diverse Preclinical Disease Models

While AM-0466 has demonstrated activity in specific pain and itch models researchgate.netnih.govacs.org, its potential utility across a broader spectrum of conditions potentially mediated by NaV1.7 remains to be fully explored. Future preclinical research should investigate the efficacy of this compound in diverse animal models representing various pain states, including but not limited to:

Neuropathic pain models: Given the role of NaV1.7 in neuropathic pain disorders frontiersin.orgtandfonline.commdpi.com, evaluating this compound in models of nerve injury (e.g., chronic constrictive injury, spared nerve injury) is essential to understand its potential in these challenging conditions.

Inflammatory pain models: Further studies in models of inflammatory pain, beyond capsaicin-induced nociception, could provide a more comprehensive picture of its effectiveness in inflammation-mediated pain.

Visceral pain models: Exploring the effects of this compound in models of visceral pain could reveal its applicability to conditions like irritable bowel syndrome or pancreatitis.

Other NaV1.7-related conditions: Investigating its activity in models of other conditions where NaV1.7 is implicated, such as certain forms of epilepsy or cardiac arrhythmias (though NaV1.7 is primarily peripheral, off-target effects or related channel involvement could be relevant), would broaden the understanding of its pharmacological profile.

Such investigations would help to determine the range of conditions where this compound, or similar NaV1.7 inhibitors, might offer therapeutic benefit and identify specific pain modalities or disease contexts where they are most effective.

Long-Term Pharmacological Evaluation in Animal Models

Most published preclinical studies, including those on this compound, often focus on acute or short-term efficacy and pharmacokinetic assessments researchgate.netnih.govacs.org. A significant gap exists in the long-term pharmacological evaluation of NaV1.7 inhibitors in animal models. Future research should include:

Chronic efficacy studies: Assessing the sustained efficacy of this compound in chronic pain or itch models over extended periods is crucial to understand if tolerance develops or if the therapeutic effect is maintained.

Long-term pharmacokinetic profiling: Evaluating the pharmacokinetic profile of this compound after chronic administration is necessary to identify potential changes in absorption, distribution, metabolism, or excretion that could impact long-term efficacy or contribute to off-target effects.

Assessment of potential long-term adaptations: Investigating whether chronic NaV1.7 inhibition leads to compensatory changes in the expression or function of other sodium channels or pain-related pathways is important for understanding potential long-term outcomes and identifying strategies to mitigate any undesirable adaptations.

Long-term studies are vital for predicting the sustained therapeutic potential and identifying potential issues that may arise with chronic use in a clinical setting.

Leveraging Advanced Structural Biology Techniques for Inhibitor-Channel Interaction Mapping

Understanding the precise molecular interactions between this compound and the NaV1.7 channel is fundamental for rational drug design and optimizing selectivity. While some structural insights into NaV1.7 inhibitor binding exist for other compounds researchgate.netfrontiersin.orgelifesciences.org, detailed interaction mapping for this compound specifically could provide valuable information. Future research should leverage advanced structural biology techniques such as:

Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM has proven powerful in resolving the structure of NaV channels and their interactions with inhibitors researchgate.netelifesciences.org. Applying Cryo-EM to study this compound bound to NaV1.7 could reveal its specific binding site, conformation changes induced upon binding, and the molecular determinants of its selectivity.

X-ray Crystallography: If suitable crystal forms can be obtained, X-ray crystallography could provide high-resolution details of the interaction interface between this compound and key residues within the NaV1.7 channel.

Computational Modeling and Simulations: Integrating structural data with computational approaches like molecular docking and dynamics simulations can provide dynamic insights into the binding process, estimate binding affinities, and predict the effects of structural modifications on interaction.

Detailed structural information would be invaluable for understanding the basis of this compound's potency and selectivity and for guiding the design of improved inhibitors.

Rational Design and Synthesis of Next-Generation NaV1.7 Modulators

The insights gained from preclinical studies of this compound, including its activity profile and structural interactions, can inform the rational design and synthesis of novel NaV1.7 modulators with potentially improved properties. This involves:

Structure-Activity Relationship (SAR) studies: Building upon the chemical structure of this compound, systematic SAR studies can explore the impact of modifications to different parts of the molecule on potency, selectivity, pharmacokinetics, and metabolic stability researchgate.netnih.govacs.org.

Exploration of novel scaffolds: While this compound is a quinolinone sulfonamide researchgate.netnih.govacs.org, exploring structurally distinct chemical scaffolds that interact with the identified binding sites on NaV1.7 could lead to compounds with different pharmacological profiles and potentially overcome limitations of existing series researchgate.netresearchgate.netfrontiersin.org.

Design for improved properties: Rational design efforts should focus on optimizing properties such as potency, selectivity against other NaV subtypes (particularly NaV1.5 and NaV1.8, which are associated with cardiac and other off-target effects) frontiersin.orgnih.govtandfonline.com, metabolic stability, and pharmacokinetic profiles researchgate.netnih.govacs.org. This could involve incorporating structural features known to improve these properties or utilizing computational design tools.

Development of biased agonists or allosteric modulators: Beyond pore-blocking inhibitors, exploring the design of compounds that allosterically modulate NaV1.7 activity or exhibit biased signaling could offer alternative therapeutic strategies with potentially different safety or efficacy profiles.

The knowledge generated from studying this compound serves as a foundation for the iterative process of designing and synthesizing next-generation NaV1.7 modulators with enhanced therapeutic potential.

Integration of Multi-Omics Data for Comprehensive Preclinical Characterization

A comprehensive understanding of this compound's effects requires integrating data from multiple biological layers. Applying multi-omics approaches in preclinical studies can provide a more holistic view of its impact. This could involve:

Transcriptomics: Analyzing changes in gene expression in relevant tissues (e.g., dorsal root ganglia, spinal cord) following this compound administration could reveal affected pathways and potential compensatory mechanisms.

Proteomics: Studying protein expression levels could provide insights into the functional consequences of gene expression changes and identify protein targets modulated by this compound beyond NaV1.7.

Metabolomics: Analyzing metabolic profiles could help understand the metabolic fate of this compound and its impact on cellular metabolism in target tissues.

Integration with phenotypic data: Combining multi-omics data with behavioral and physiological measurements from animal models can help link molecular changes to observed pharmacological effects, providing a more complete picture of how this compound exerts its effects. researchgate.netbiomedgrid.comuni.lu

Integrating these diverse data sets using bioinformatics and systems biology approaches can uncover complex interactions and provide a deeper understanding of this compound's preclinical pharmacology, potentially identifying biomarkers of response or off-target activity. researchgate.netbiomedgrid.com

Here is a conceptual representation of how multi-omics data integration could be visualized:

Omics LayerData TypePotential Insights Related to this compound Preclinical Study
TranscriptomicsmRNA expression levelsChanges in NaV channel subtype expression, pain pathway genes, inflammatory markers
ProteomicsProtein abundance and modificationLevels of NaV1.7 protein, interacting proteins, enzymes involved in metabolism
MetabolomicsMetabolite concentrationsImpact on energy metabolism, neurotransmitter levels, lipid profiles
Phenotypic DataBehavioral scores, physiological measurementsCorrelation of molecular changes with pain relief, itch reduction, or other observations

Q & A

Q. What is the primary mechanism of action of AM-0466, and how does its selectivity for Nav1.7 contribute to its analgesic efficacy?

this compound is a potent and selective inhibitor of the sodium channel Nav1.7, with an IC50 of 0.020 nM. Nav1.7 is critical in pain signal transmission, and its inhibition blocks action potentials in nociceptive neurons, reducing pain perception. The compound’s high selectivity minimizes off-target effects, which is essential for avoiding toxicity in non-target tissues. Methodologically, researchers should validate selectivity using patch-clamp electrophysiology against other sodium channel subtypes (e.g., Nav1.5 for cardiac safety) and correlate in vitro selectivity with in vivo efficacy in pain models .

Q. What experimental models were used to validate this compound's analgesic activity, and what methodological considerations are critical in these models?

Preclinical validation utilized rodent pain models (e.g., inflammatory or neuropathic pain assays). Key considerations include:

  • Model selection : Align with the pain type Nav1.7 modulates (e.g., inherited erythromelalgia models for gain-of-function Nav1.7 mutations).
  • Dose-response design : Use escalating doses to establish efficacy thresholds and safety margins.
  • Control groups : Include positive controls (e.g., existing analgesics) and vehicle controls to isolate compound-specific effects.
  • Outcome metrics : Quantify behavioral responses (e.g., paw withdrawal latency) and physiological biomarkers (e.g., neuronal activity via electrophysiology) .

Q. How are pharmacokinetic parameters like bioavailability and clearance rate measured for this compound, and what do interspecies differences imply for translational research?

Bioavailability (F) and clearance (CL) are determined through intravenous and oral administration in animal models. For example:

  • Bioavailability : Calculated as F=AUCoralAUCIV×DoseIVDoseoral×100F = \frac{AUC_{oral}}{AUC_{IV}} \times \frac{Dose_{IV}}{Dose_{oral}} \times 100, where AUC is the area under the plasma concentration-time curve.
  • Interspecies differences : Lower bioavailability in monkeys (21%) vs. rats (83%) may stem from metabolic variations (e.g., cytochrome P450 activity) or absorption differences. Researchers must adjust formulations (e.g., prodrug strategies) or dosing regimens to bridge preclinical and clinical outcomes .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's interspecies pharmacokinetic data (e.g., bioavailability discrepancies)?

Contradictions may arise from species-specific factors:

  • Experimental design : Conduct parallel studies comparing metabolic pathways (e.g., liver microsome assays) and absorption mechanisms (e.g., Caco-2 cell permeability tests).
  • Computational modeling : Use physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics from animal data.
  • Formulation optimization : Explore co-administration with absorption enhancers (e.g., lipid-based carriers) to improve bioavailability in low-F species .

Q. What statistical approaches are recommended for analyzing dose-response relationships and efficacy in this compound studies?

  • Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC50/ED50 values.
  • ANOVA with post-hoc tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test).
  • Power analysis : Ensure sample sizes are sufficient to detect clinically relevant effect sizes (e.g., 30% reduction in pain response).
  • Handling outliers : Predefine exclusion criteria to avoid bias, especially in behavioral assays with high variability .

Q. How can researchers optimize in vivo efficacy studies to account for this compound's variable bioavailability?

  • Route of administration : Compare IV, oral, and subcutaneous delivery to identify the most consistent method.
  • Pharmacodynamic monitoring : Pair pharmacokinetic sampling with real-time efficacy measurements (e.g., electrophysiological recordings in awake animals).
  • Species-specific dosing : Adjust doses based on allometric scaling (e.g., Dosehuman=Doseanimal×(WeighthumanWeightanimal)0.75Dose_{human} = Dose_{animal} \times \left(\frac{Weight_{human}}{Weight_{animal}}\right)^{0.75}) .

Q. What strategies are effective for addressing contradictions between in vitro potency (IC50) and in vivo efficacy data?

  • Target engagement assays : Use techniques like receptor occupancy imaging to confirm Nav1.7 inhibition in vivo.
  • Tissue penetration studies : Measure compound concentrations in dorsal root ganglia to ensure adequate target site exposure.
  • Functional endpoints : Supplement behavioral data with electrophysiological recordings (e.g., reduced C-fiber activity) to validate mechanism-specific effects .

Methodological Frameworks

  • PICO Framework : Use to structure clinical research questions (Population: chronic pain patients; Intervention: this compound; Comparison: standard analgesics; Outcome: pain reduction ≥50%) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, "Does this compound reverse neuropathic pain in diabetic neuropathy models?" addresses a gap in non-opioid therapies .

Data Presentation Guidelines

  • Tables/Figures : Include dose-response curves, pharmacokinetic parameters (CL, F), and statistical comparisons. Use supplementary materials for raw datasets .
  • Reproducibility : Document synthesis protocols (e.g., this compound’s synthetic route in US201604662) and characterization data (NMR, HPLC purity) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM-0466
Reactant of Route 2
Reactant of Route 2
AM-0466

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.